2-(2,2-Difluoroethoxy)ethanethioamide
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Overview
Description
2-(2,2-Difluoroethoxy)ethanethioamide is a chemical compound with the molecular formula C4H7F2NOS and a molecular weight of 155.17 g/mol . It is characterized by the presence of a difluoroethoxy group attached to an ethanethioamide backbone. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethoxy)ethanethioamide typically involves the reaction of 2,2-difluoroethanol with ethanethioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully controlled to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethoxy)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thioamide group to an amine group.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-(2,2-Difluoroethoxy)ethanethioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethoxy)ethanethioamide involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The thioamide group can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Difluoroethoxy)ethanol: Similar in structure but lacks the thioamide group.
2-(2,2-Difluoroethoxy)ethanamine: Contains an amine group instead of a thioamide group.
2-(2,2-Difluoroethoxy)ethanethioamide derivatives: Various derivatives with different substituents on the ethanethioamide backbone.
Uniqueness
This compound is unique due to the presence of both the difluoroethoxy and thioamide groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)ethanethioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NOS/c5-3(6)1-8-2-4(7)9/h3H,1-2H2,(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTAJDPVGXIXFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)OCC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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